molecular formula C19H24N2O3S B10976494 2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide

2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide

Cat. No.: B10976494
M. Wt: 360.5 g/mol
InChI Key: MKQKVTLFUXYXTG-UHFFFAOYSA-N
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Description

2-ETHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BUTANAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the sulfonamide group in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with 2-ethylbutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

2-ETHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ETHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting the enzyme’s activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor. The compound’s structure allows it to fit into the active site of the target, blocking substrate access and thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-4-methylbenzenesulfonamide: Shares the sulfonamide group but differs in the alkyl chain length and substitution pattern.

    N-Ethyl-N-heptyl-4-hydroxy-4-[4-(methylsulfonamido)phenyl]butanamide: Similar in structure but with additional hydroxyl and heptyl groups.

Uniqueness

2-ETHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BUTANAMIDE is unique due to its specific combination of the ethyl and butanamide groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-ethyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]butanamide

InChI

InChI=1S/C19H24N2O3S/c1-4-15(5-2)19(22)20-16-8-10-17(11-9-16)21-25(23,24)18-12-6-14(3)7-13-18/h6-13,15,21H,4-5H2,1-3H3,(H,20,22)

InChI Key

MKQKVTLFUXYXTG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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